molecular formula C18H19NO4 B11561743 (2E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide

(2E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide

Cat. No.: B11561743
M. Wt: 313.3 g/mol
InChI Key: XEUJCUUVWDOVQY-VZUCSPMQSA-N
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Description

(2E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and a prop-2-enamide backbone. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxyaniline in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different substituents such as halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(3,4-dimethoxyphenyl)-N-phenylprop-2-enamide: Lacks the methoxy group on the phenyl ring.

    (2E)-3-(4-methoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide: Lacks the methoxy groups on the other phenyl ring.

Uniqueness

(2E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide is unique due to the presence of methoxy groups on both phenyl rings, which can influence its chemical reactivity and biological activity. These methoxy groups can enhance the compound’s solubility and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H19NO4

Molecular Weight

313.3 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-(4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C18H19NO4/c1-21-15-8-6-14(7-9-15)19-18(20)11-5-13-4-10-16(22-2)17(12-13)23-3/h4-12H,1-3H3,(H,19,20)/b11-5+

InChI Key

XEUJCUUVWDOVQY-VZUCSPMQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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